Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate
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Description
Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S3 and its molecular weight is 490.61. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Routes and Chemical Transformations
A study described a new route to synthesize a range of piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This process involves conjugate additions and intramolecular acylation leading to complex cyclic structures, demonstrating the utility of sulfone-stabilized carbanions in organic synthesis (Back & Nakajima, 2000).
Development of Tetrahydrobenzothiophene Derivatives
Another research effort focused on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlighting the efficiency of this method in producing carboxamide and benzamide derivatives with potential biological activities (Abdalha et al., 2011).
Discovery of Potent Antagonists
In the realm of pharmacology, the characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a high-affinity antagonist selective for κ-Opioid receptors was significant. The compound exhibited high affinity across human, rat, and mouse κ-Opioid receptors, underscoring its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Derivatives
Research on the efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives revealed their antimicrobial activity. This study demonstrates the potential of these compounds in developing new antimicrobial agents (Faty et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening emphasized the importance of the triazine heterocycle for potency and selectivity. These findings highlight the role of phenyl group substitution in enhancing oral exposure and reducing clearance, offering insights into the development of new therapeutics (Thalji et al., 2013).
Properties
IUPAC Name |
methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S3/c1-29-22(26)20-17(14-18(31-20)15-6-3-2-4-7-15)23-21(25)16-9-11-24(12-10-16)32(27,28)19-8-5-13-30-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMMOLNCMXMDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.